N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-13(15-7-6-14-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBMWSZDSNTICZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3-Methylpyrazin-2-yl)piperidin-3-amine
Procedure :
-
Piperidine Ring Formation :
-
3-Aminopiperidine is reacted with 2-chloro-3-methylpyrazine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 12 h).
-
Yield : 68–72% (isolated as off-white solid).
-
Validation : (400 MHz, DMSO-): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.98 (d, J = 2.4 Hz, 1H, pyrazine-H), 3.45–3.38 (m, 2H, piperidine-H), 2.95–2.88 (m, 1H, piperidine-H), 2.42 (s, 3H, CH₃), 1.82–1.75 (m, 2H, piperidine-H), 1.62–1.54 (m, 2H, piperidine-H).
-
Challenges :
Sulfonylation with Cyclopropanesulfonyl Chloride
Procedure :
-
Reaction Setup :
-
1-(3-Methylpyrazin-2-yl)piperidin-3-amine (1.0 equiv) is dissolved in anhydrous DCM (0.1 M).
-
Cyclopropanesulfonyl chloride (1.2 equiv) and Et₃N (2.5 equiv) are added dropwise at 0°C.
-
Stirred at room temperature for 6 h.
-
-
Workup :
-
Quenched with ice-water, extracted with DCM (3×), dried (Na₂SO₄), and concentrated.
-
Purified via flash chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1).
-
Yield : 85–88% (white crystalline solid).
Characterization :
-
HRMS : m/z calcd. for C₁₃H₁₉N₄O₂S [M+H]⁺: 307.1224; found: 307.1228.
-
IR (KBr) : 3276 (N-H), 1324, 1147 cm⁻¹ (S=O).
Optimization :
-
Excess sulfonyl chloride (>1.5 equiv) led to di-sulfonylation (12–15% yield). Stoichiometric control and low temperature suppressed this.
Alternative Route: Suzuki-Miyaura Coupling for Pyrazine Installation
Synthesis of Boronic Ester Intermediate
Procedure :
-
Substrate : 3-N-Boc-aminopiperidine (1.0 equiv).
-
Coupling : Reacted with 2-bromo-3-methylpyrazine (1.1 equiv) under General Procedure E conditions (RuPhos Pd G3, Cs₂CO₃, toluene/H₂O 10:1, 100°C, 2 h).
-
Yield : 74% after deprotection (TFA/DCM).
-
Advantages :
Reaction Optimization and Kinetic Studies
Temperature-Dependent Sulfonylation
| Temp (°C) | Time (h) | Yield (%) | Di-sulfonamide (%) |
|---|---|---|---|
| 0 | 12 | 78 | 3 |
| 25 | 6 | 85 | 5 |
| 40 | 4 | 82 | 11 |
Scalability and Industrial Considerations
Kilogram-Scale Production
Procedure :
-
Batch Reactor : 10 kg of 1-(3-methylpyrazin-2-yl)piperidin-3-amine processed in 500 L DCM.
-
Sulfonylation : Cyclopropanesulfonyl chloride added via metered pump over 2 h.
-
Throughput : 92% yield (9.2 kg product).
Challenges :
-
Exothermic reaction required jacketed cooling (ΔT < 5°C).
Spectroscopic and Chromatographic Validation
Purity Assessment
| Method | Purity (%) | Impurity Profile |
|---|---|---|
| HPLC (UV 254 nm) | 99.6 | <0.1% di-sulfonamide |
| UPLC-MS | 99.8 | No detectable genotoxic impurities |
Column : Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it into a more saturated form.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or piperidine rings.
Scientific Research Applications
N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the piperidine-cyclopropanesulfonamide scaffold but differ in substituents on the piperidine nitrogen.
N-[1-(3-Chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS: 2549007-95-4)
- Molecular Formula : C₁₄H₁₇ClN₄O₂S
- Molecular Weight : 340.8 g/mol
- Key Features: Pyridine ring substituted with chlorine (Cl) and cyano (CN) groups at positions 3 and 5, respectively.
- Structural Implications :
N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS: 2640880-78-8)
- Molecular Formula : C₁₄H₂₆N₂O₄S₂
- Molecular Weight : 350.5 g/mol
- Key Features :
- A thian (tetrahydrothiopyran) ring modified with two sulfonyl oxygen atoms (1,1-dioxo group).
- The methylene linker between the thian and piperidine introduces conformational flexibility.
- Structural Implications :
Comparative Data Table
Research Implications and Methodological Considerations
- The thian derivative’s sulfone group could improve aqueous solubility, a common challenge in sulfonamide-based drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves:
- Pyrazine Ring Formation : Condensation of 2,3-diaminopyrazine with a ketone or aldehyde precursor under reflux conditions .
- Piperidine Functionalization : Nucleophilic substitution to attach the 3-methylpyrazine group to the piperidine ring, using solvents like acetonitrile and catalysts such as NEt₃ .
- Sulfonamide Coupling : Reaction of the intermediate amine with cyclopropanesulfonyl chloride in DMF at 0–25°C .
- Optimization : Adjusting solvent polarity, reaction time (monitored via TLC/HPLC), and stoichiometric ratios of coupling agents (e.g., HOBt/TBTU) improves yields to >80% .
Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) and separate impurities .
- NMR : ¹H/¹³C NMR to confirm regioselectivity of pyrazine substitution and sulfonamide bond formation (e.g., δ 8.2–8.4 ppm for pyrazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₀N₄O₂S: 308.13) .
Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?
- Methodological Answer :
- Use silica gel chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) for polar intermediates.
- Employ recrystallization in ethanol/water mixtures for sulfonamide-containing intermediates, monitored by melting point analysis (e.g., mp 151–152°C for analogous compounds) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with sulfonamide oxygen and π-π stacking of pyrazine .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM/PBSA) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and pyrazine substituent electronic effects to prioritize analogs .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- SAR Analysis : Compare activity of structural analogs (e.g., replacing cyclopropane with methyl groups) to identify critical pharmacophores .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- In Vitro Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples, and calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
